molecular formula C14H22O B12667794 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone CAS No. 74129-06-9

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-en-2-yl methyl ketone

Cat. No.: B12667794
CAS No.: 74129-06-9
M. Wt: 206.32 g/mol
InChI Key: MUKZVYSKXMCCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Octadienoic acid, 4-ethyl- can be synthesized through various organic synthesis methods. One common method involves the reaction of ethyl acetoacetate with butadiene in the presence of a base, followed by acidification to yield the desired product . The reaction conditions typically include a temperature range of 50-70°C and a reaction time of 4-6 hours.

Industrial Production Methods

Industrial production of 2,4-Octadienoic acid, 4-ethyl- often involves large-scale organic synthesis techniques. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4-Octadienoic acid, 4-ethyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bonds to single bonds, yielding saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under mild to moderate conditions.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2,4-Octadienoic acid, 4-ethyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,4-Octadienoic acid, 4-ethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Hexadienoic acid
  • 2,4-Decadienoic acid
  • 4-Ethyl-2,4-hexadienoic acid

Uniqueness

2,4-Octadienoic acid, 4-ethyl- is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

74129-06-9

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-(6-methyl-8-propan-2-yl-2-bicyclo[2.2.2]oct-5-enyl)ethanone

InChI

InChI=1S/C14H22O/c1-8(2)12-7-13-9(3)5-11(12)6-14(13)10(4)15/h5,8,11-14H,6-7H2,1-4H3

InChI Key

MUKZVYSKXMCCLW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2CC(C1CC2C(C)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.